2-(3-Iodo-propyl)-benzo[b]thiophene molecular weight and formula
2-(3-Iodo-propyl)-benzo[b]thiophene molecular weight and formula
An In-depth Technical Guide to 2-(3-Iodo-propyl)-benzo[b]thiophene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Iodo-propyl)-benzo[b]thiophene, a molecule of interest in medicinal chemistry and materials science. The guide details its molecular properties, a proposed synthetic route with mechanistic insights, methods for its characterization, and potential applications based on the known activities of the benzo[b]thiophene scaffold.
Core Molecular Attributes
2-(3-Iodo-propyl)-benzo[b]thiophene is a derivative of benzo[b]thiophene, a heterocyclic compound where a benzene ring is fused to a thiophene ring.[1] The structural and physical properties of the parent compound and its derivatives are of significant interest due to their prevalence in bioactive molecules.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₁IS |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | 2-(3-iodopropyl)benzo[b]thiophene |
| CAS Registry Number | Not available |
Proposed Synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene
One potential approach involves a Wittig reaction to form the propyl side chain, followed by iodination. An alternative, and perhaps more direct route, would be a cross-coupling reaction. However, a robust method would be the alkylation of a 2-lithiated benzo[b]thiophene with a dihalopropane, followed by a Finkelstein reaction.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available benzo[b]thiophene:
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Alkylation: Introduction of a 3-chloropropyl side chain at the 2-position of the benzo[b]thiophene ring.
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Halogen Exchange: Conversion of the terminal chloro group to an iodo group.
Caption: Proposed synthetic workflow for 2-(3-Iodo-propyl)-benzo[b]thiophene.
Experimental Protocol
Step 1: Synthesis of 2-(3-Chloropropyl)benzo[b]thiophene
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To a solution of benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
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Stir the resulting solution at -78 °C for 1 hour.
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Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-chloropropyl)benzo[b]thiophene.
Causality of Experimental Choices:
-
n-Butyllithium: A strong base is required to deprotonate the C2 position of benzo[b]thiophene, which is the most acidic proton, leading to a nucleophilic organolithium species.
-
-78 °C: This low temperature is crucial to prevent side reactions and ensure the kinetic regioselectivity of the lithiation at the 2-position.
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1-Bromo-3-chloropropane: The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic attack at the more electrophilic carbon bearing the bromine, leaving the chloro group intact for the subsequent step.
Step 2: Synthesis of 2-(3-Iodo-propyl)-benzo[b]thiophene (Finkelstein Reaction)
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Dissolve 2-(3-chloropropyl)benzo[b]thiophene (1.0 eq) in acetone.
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Add sodium iodide (3.0 eq) to the solution.
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Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 2-(3-Iodo-propyl)-benzo[b]thiophene.
Causality of Experimental Choices:
-
Sodium Iodide in Acetone: The Finkelstein reaction is an equilibrium process. The use of acetone as a solvent drives the reaction forward because sodium chloride is insoluble in acetone and precipitates out, effectively removing it from the reaction mixture, according to Le Chatelier's principle.
Characterization and Validation
To confirm the identity and purity of the synthesized 2-(3-Iodo-propyl)-benzo[b]thiophene, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzo[b]thiophene ring, and three distinct methylene proton signals for the propyl chain, with the signal for the methylene group adjacent to the iodine atom being the most downfield. |
| ¹³C NMR | Signals corresponding to the eight carbons of the benzo[b]thiophene core and the three carbons of the propyl side chain. The carbon attached to the iodine will show a characteristic upfield shift. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (302.17 g/mol ). The isotopic pattern for iodine (¹²⁷I) will be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Research and Drug Development
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[3] Derivatives of benzo[b]thiophene have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
The introduction of an iodopropyl side chain provides a versatile handle for further chemical modifications. The terminal iodine can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, it could be used in the development of:
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Novel Antibacterial and Antifungal Agents: The benzo[b]thiophene nucleus is present in several antimicrobial drugs.[5][6]
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Enzyme Inhibitors: The scaffold is found in drugs targeting various enzymes.[7]
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Organic Semiconductors: Thiophene-based structures are known for their use in organic electronics.[8][9][10]
The 2-(3-Iodo-propyl)-benzo[b]thiophene molecule can serve as a key intermediate for synthesizing more complex molecules with potential therapeutic or material science applications.
References
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Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
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Lee, J., et al. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry. [Link]
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Kaur, H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]
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- Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors.
- Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry.
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